1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
Historical Development
The compound 1-(2,4-dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride emerged from interdisciplinary research integrating agrochemical and pharmaceutical design principles. Its development reflects two key historical trends:
Adoption of Chlorinated Phenoxy Motifs : The 2,4-dichlorophenoxy group originates from herbicidal chemistry, where 2,4-dichlorophenoxyacetic acid (2,4-D) became a foundational agrochemical due to its auxin-like activity. Researchers later repurposed this motif in medicinal chemistry to exploit its bioisosteric properties and capacity for π-π interactions in biological targets.
Piperazine Derivative Optimization : Piperazine scaffolds have been extensively modified since the 1950s, with substitutions like the 4-ethyl group introduced to fine-tune pharmacokinetic properties. Early piperazine-based drugs focused on antiparasitic applications, while subsequent derivatives targeted neurological and radioprotective pathways. The ethyl group in this compound likely reduces basicity compared to unsubstituted piperazine, addressing solubility challenges noted in earlier analogs.
Propan-2-ol Linker Integration : The propan-2-ol backbone represents a strategic choice to balance molecular rigidity and flexibility. Similar linkages in phenoxypropanol derivatives, such as those explored in radioprotective agents and 1,3,4-oxadiazole hybrids, demonstrate improved bioavailability compared to shorter ethylene or longer alkyl chains.
Table 1: Key Historical Influences on Compound Design
Structural Features and Classification
This dihydrochloride salt exhibits a modular architecture with three distinct regions:
Aromatic Domain
- 2,4-Dichlorophenoxy Group : A di-substituted benzene ring with chlorine atoms at positions 2 and 4. The electronegative chlorines induce:
- Ether Linkage : The oxygen atom connects the aromatic system to the propanol chain, enabling free rotation while maintaining planarity during target engagement.
Aliphatic Backbone
- Propan-2-ol Skeleton : Features:
- Secondary alcohol at C2 (pKa ≈ 16-18) contributing to aqueous solubility
- C1 and C3 serving as attachment points for the phenoxy and piperazine groups
- Stereochemical Considerations : The prochiral C2 center allows for potential enantiomeric resolution, though stereospecific synthesis data remains unpublished.
Heterocyclic System
- 4-Ethylpiperazine : Modifications to the parent piperazine include:
- Dihydrochloride Salt Form : Protonation at both piperazine nitrogen atoms:
Table 2: Structural Classification Parameters
| Parameter | Value/Description | Significance |
|---|---|---|
| Molecular formula | C₁₅H₂₂Cl₂N₂O₂·2HCl | Confirms dihydrochloride stoichiometry |
| Molecular weight | 408.67 g/mol (free base: 311.25) | Compliance with Lipinski guidelines |
| Hybridization state | sp³ (piperazine), sp² (aromatic) | Influences conformational flexibility |
| Hydrogen bond donors/acceptors | 4/4 | Predicts membrane permeability |
| Rotatable bonds | 7 | Impacts oral bioavailability |
Functional Group Synergy
The strategic integration of these domains creates a multifunctional pharmacophore:
- Aromatic binding module : 2,4-Dichlorophenoxy group for hydrophobic pocket insertion
- Directional hydrogen bonding : Propan-2-ol hydroxyl and piperazine NH groups
- Cation-π interactions : Protonated piperazine with electron-rich aromatic systems
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-18-5-7-19(8-6-18)10-13(20)11-21-15-4-3-12(16)9-14(15)17;;/h3-4,9,13,20H,2,5-8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESKLONIACWDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Introduction of the Piperazine Ring: The intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazine ring.
Formation of the Propanol Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Nucleophiles: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Amine/Piperazine Modifications: Substituting 4-ethylpiperazine with dibenzylamino (), 4-methylpiperidine (), or benzylpiperidino () influences lipophilicity and target selectivity. For instance, the 4-benzylpiperidino variant in exhibits antimicrobial activity, suggesting the ethylpiperazine group in the target compound may similarly modulate biological interactions.
Biological Activity
1-(2,4-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenoxy group and a piperazine moiety, which are known to influence its biological activity. Its molecular formula is C14H20Cl2N2O·2HCl, with a molecular weight of approximately 328.66 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Pharmacological Effects :
- Antagonistic Activity : Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit bradykinin antagonism, which may extend to this compound due to structural similarities .
- Cytotoxicity and Cell Growth : Studies on related compounds suggest that they can affect cell proliferation and differentiation. For instance, 2,4-D has been shown to impact the growth of cultured chicken muscle cells by altering DNA synthesis and cellular morphology .
-
Mechanisms of Action :
- Mitochondrial Function : Investigations into the toxicological effects of 2,4-D on isolated rat liver mitochondria reveal that exposure can disrupt mitochondrial membrane integrity and function, leading to altered ATP levels and membrane potential . This disruption is critical as it may influence the overall energy metabolism within cells.
- Toxicological Studies :
Case Studies
Several case studies highlight the biological implications of compounds similar to this compound:
- Study on Mitochondrial Toxicity : A study evaluated the effects of 2,4-D on mitochondrial function in rat liver cells. Results indicated that both isolated and formulated forms of 2,4-D led to significant alterations in mitochondrial ATP levels and membrane integrity at varying concentrations .
- Cellular Growth Impact : Research involving cultured chicken muscle cells demonstrated that non-cytotoxic concentrations of 2,4-D did not significantly affect DNA synthesis; however, higher concentrations disrupted cell differentiation and increased necrosis rates .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
